molecular formula C13H26N2O5 B1297173 tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate CAS No. 98642-15-0

tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate

Cat. No.: B1297173
CAS No.: 98642-15-0
M. Wt: 290.36 g/mol
InChI Key: ZQIPILTVJGFFID-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate is a compound that features a tert-butyl group and a carbamate moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

The primary target of Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate, also known as tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate, is the amino group in organic compounds . This compound is a protecting group used in organic synthesis .

Mode of Action

The compound acts by protecting the amino group in organic compounds during synthesis . The tert-butyloxycarbonyl (Boc) group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic compounds. It allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The compound is soluble in chloroform and methanol , which suggests it may have good bioavailability.

Result of Action

The result of the compound’s action is the successful synthesis of organic compounds with protected amino groups . This protection is crucial for the creation of complex organic compounds, including natural products, amino acids, and peptides .

Action Environment

The efficacy and stability of Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate are influenced by environmental factors such as temperature and pH . For instance, the Boc group is installed under basic conditions , and the reactions for the deprotection of the N-Boc group take place under room temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate is unique due to its specific structure that combines a tert-butyl group with a carbamate moiety, providing both stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry for the protection of amine groups .

Biological Activity

tert-Butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate (CAS Number: 98642-15-0) is a carbamate derivative with potential applications in medicinal chemistry and biochemistry. Its unique structure, characterized by a tert-butoxycarbonyl group and a hydroxypropyl moiety, suggests various biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Basic Information

PropertyValue
Molecular FormulaC₁₃H₂₆N₂O₅
Molecular Weight290.36 g/mol
Melting Point99 - 102 °C
CAS Number98642-15-0
IUPAC Nametert-butyl 2-hydroxypropane-1,3-diyldicarbamate

Structural Characteristics

The compound features a tert-butyl group, which enhances its lipophilicity, and a hydroxypropyl chain that may contribute to its interaction with biological targets. The presence of the carbamate functional group is significant for its reactivity and potential biological interactions.

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : Some studies suggest that carbamate derivatives can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Preliminary investigations have shown that similar compounds may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxic Effects : There are indications that this compound could induce cytotoxicity in cancer cell lines, warranting further exploration in cancer research.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    A study evaluated the cytotoxic effects of several carbamate derivatives, including this compound, on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
  • Antimicrobial Testing :
    In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Pharmacological Studies

Recent pharmacological studies have focused on the compound's ability to modulate enzyme activity and its potential therapeutic applications. For instance:

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic processes, indicating its potential as a lead compound for drug development targeting metabolic disorders.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Key findings include:

  • Irritation Potential : The compound is classified as an irritant based on standard toxicity tests, highlighting the need for caution in handling and application.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other similar carbamates reveals variations in biological activity:

Compound NameCytotoxicity (IC50)Antimicrobial ActivityEnzyme Inhibition
This compoundModerateModerateYes
Di-tert-butyl dicarbamateHighLowYes
Ethyl N-(2-hydroxyethyl)carbamateLowHighNo

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O5/c1-12(2,3)19-10(17)14-7-9(16)8-15-11(18)20-13(4,5)6/h9,16H,7-8H2,1-6H3,(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIPILTVJGFFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327423
Record name tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98642-15-0
Record name tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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